Technical Documentation Center

3-chloro-1-methyl-6-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-chloro-1-methyl-6-nitro-1H-indazole
  • CAS: 74209-31-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Chloro-1-methyl-6-nitro-1H-indazole: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary Indazole derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, serving as core scaffolds for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. The fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives represent a privileged class of pharmacophores in modern medicinal chemistry, serving as core scaffolds for kinase inhibitors, antimicrobial agents, and antineoplastic drugs. The functionalization of the 1H-indazole core—specifically via halogenation and nitration—dramatically alters its electronic landscape, influencing both its physicochemical properties and target-binding affinity.

This technical whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloro-1-methyl-6-nitro-1H-indazole . By deconstructing the mesomeric and inductive effects of the substituents, this guide equips analytical chemists and drug development professionals with the mechanistic causality required to accurately assign and interpret the spectral data of polysubstituted indazoles[1].

Molecular Architecture & Electronic Causality

To accurately interpret the NMR spectra of 3-chloro-1-methyl-6-nitro-1H-indazole, one must first understand the electronic perturbations introduced by its three distinct substituents. The 1H-indazole core is a 10- π electron aromatic system. The introduction of substituents breaks the electronic symmetry and dictates the shielding or deshielding of specific nuclei:

  • N1-Methyl Group ( +I Effect): The methylation of the N1 nitrogen breaks the inherent tautomeric degeneracy of the indazole core, locking the molecule exclusively in the 1H-indazole tautomer. The weak inductive electron-donating effect ( +I ) slightly shields the adjacent C7a carbon but provides a distinct singlet in the aliphatic region of the ¹H NMR spectrum.

  • C3-Chloro Group ( −I , weak +M Effect): The highly electronegative chlorine atom exerts a strong inductive pull ( −I ), deshielding the C3 carbon. However, its weak mesomeric donation ( +M ) into the π -system slightly offsets this, placing the C3 carbon resonance typically in the 130–140 ppm range[1].

  • C6-Nitro Group ( −I , −M Effect): The nitro group is a powerful electron-withdrawing moiety. It depletes electron density from the aromatic ring via both inductive and mesomeric mechanisms. This results in severe deshielding of the directly attached C6 carbon and the protons situated ortho to it (specifically H5 and H7)[1].

Causality of electronic effects on the chemical shifts of the indazole core.

Spectral Analysis and Data Presentation

¹H NMR Chemical Shifts

The ¹H NMR spectrum of 3-chloro-1-methyl-6-nitro-1H-indazole in CDCl₃ is characterized by a highly diagnostic aromatic region and a single aliphatic peak[1].

Table 1: ¹H NMR Assignments (250/300 MHz, CDCl₃)

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
N-CH₃ 4.13 – 4.22Singlet (s, 3H)N/ADeshielded by the adjacent electronegative N1 atom.
H7 8.35 – 8.80Doublet (d, 1H)~ 2.0 – 2.5Extreme deshielding due to the spatial proximity and anisotropic effect of the C6-NO₂ group. Meta-coupled to H5.
H5 7.95 – 8.01Doublet of doublets (dd, 1H)8.7, 2.0Ortho-coupled to H4 ( J≈8.7 Hz) and meta-coupled to H7 ( J≈2.0 Hz). Deshielded by the ortho-NO₂ group.
H4 7.75 – 7.95Doublet (d, 1H)~ 8.7Ortho-coupled to H5. Least affected by the nitro group's direct anisotropic cone, appearing furthest upfield among the aromatic protons.
¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a definitive map of the carbon framework. The presence of four quaternary carbons and three methine carbons, alongside the methyl carbon, perfectly aligns with the molecular formula C₈H₆ClN₃O₂[1].

Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)

Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
N-CH₃ 37.2Primary (CH₃)Typical shift for an N-methyl group on an aromatic heterocycle.
C7 107.1Methine (CH)Shielded by the +M effect of the N1 lone pair, counterbalancing the NO₂ effect.
C4 116.6Methine (CH)Standard aromatic methine, slightly deshielded by the conjugated system.
C5 121.4Methine (CH)Ortho to the nitro group; experiences moderate deshielding.
C3a ~ 124.0Quaternary (C)Bridgehead carbon, typical resonance for indazole systems.
C3 137.3Quaternary (C-Cl)Deshielded by the direct attachment of the electronegative chlorine atom.
C7a 141.4Quaternary (C-N)Bridgehead carbon attached to N1; deshielded by the heteroatom.
C6 148.2Quaternary (C-NO₂)Most deshielded carbon due to the powerful −I and −M effects of the nitro group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and high-fidelity spectral acquisition, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, where internal checks (e.g., lock stability, linewidth) guarantee data integrity.

Step 1: Sample Preparation

  • Weigh 10–15 mg of strictly dried 3-chloro-1-methyl-6-nitro-1H-indazole for ¹H NMR (or 30–50 mg for ¹³C NMR).

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filter the solution through a plug of glass wool into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.

Step 2: Instrument Calibration (Locking and Shimming)

  • Insert the sample into the NMR spectrometer (e.g., 300 MHz or 400 MHz system).

  • Lock the spectrometer to the deuterium resonance of the CDCl₃ solvent.

  • Perform gradient shimming (Z1, Z2, Z3, and Z4 coils) until the TMS signal achieves a full-width at half-maximum (FWHM) linewidth of <1.0 Hz. Validation Check: A broad TMS peak indicates poor homogeneity, requiring re-shimming.

Step 3: Acquisition Parameters

  • ¹H NMR: Apply a 30° excitation pulse. Set the relaxation delay (d1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 64 transients depending on sample concentration.

  • ¹³C NMR: Apply a 30° excitation pulse with a relaxation delay of 2.0 seconds. Enable broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse C-H multiplets into singlets. Acquire 1024 to 4096 transients to achieve an adequate signal-to-noise ratio for quaternary carbons (C3, C3a, C6, C7a).

Step 4: Data Processing

  • Apply zero-filling to double the number of data points.

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; LB = 1.0 Hz for ¹³C) prior to Fourier Transformation (FT).

  • Perform manual phase correction (zero and first-order) and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.

Step-by-step self-validating NMR acquisition and processing workflow.

References

  • EL-GHOZLANI, Mohamed. "REDUCTION DES NITROHETEROARYLES: Etude de la réduction des N-alkyl-nitroindazoles." Université Mohammed V de Rabat, 2017.

  • NAAS, Mohammed. "Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique." Université d'Orléans, 2014. 1

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-chloro-1-methyl-6-nitro-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals A Note on the Data: This guide utilizes the crystallographic data of a closely related analogue, 3-chloro-1-ethyl-6-nitro-1H-indazole, to illustrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Note on the Data: This guide utilizes the crystallographic data of a closely related analogue, 3-chloro-1-ethyl-6-nitro-1H-indazole, to illustrate the principles of X-ray diffraction and structural analysis. While the core indazole structure is the same, the substitution of a methyl with an ethyl group at the N1 position will induce minor variations in the crystal packing and unit cell parameters. The data is presented here as a representative example to provide valuable insights into the structural characteristics of this class of compounds.

Introduction: The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to serve as a versatile pharmacophore capable of engaging with a diverse range of biological targets. The strategic placement of substituents on the indazole ring system is a key tactic in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide focuses on the structural elucidation of 3-chloro-1-methyl-6-nitro-1H-indazole, a compound of significant interest due to the interplay of its functional groups. The chloro- and nitro-substituents are known to influence the electronic and steric properties of the molecule, which can, in turn, impact its binding affinity and selectivity for target proteins. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for advancing structure-activity relationship (SAR) studies and facilitating rational drug design.

Experimental Methodology: From Synthesis to High-Resolution Structure

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, beginning with the synthesis of high-purity material and culminating in the refinement of the crystallographic model.

Synthesis and Crystallization: The Foundation of Quality Data

The synthesis of N-alkylated nitroindazoles can be achieved through various established routes. A common and effective method involves the N-alkylation of the parent 3-chloro-6-nitro-1H-indazole.

Protocol for N-Alkylation and Crystallization:

  • Reaction Setup: To a solution of 3-chloro-6-nitro-1H-indazole in a suitable solvent such as tetrahydrofuran (THF), add a base (e.g., potassium carbonate) and the alkylating agent (e.g., iodomethane or bromoethane).

  • Reaction Conditions: The mixture is typically stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Crystallization: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as an ethanol/water mixture.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The process of determining the crystal structure from a single crystal involves a series of precise steps, from data collection to the final refinement of the atomic positions.

Experimental Workflow for X-ray Diffraction Analysis:

G A Crystal Mounting and Centering B Data Collection using a Diffractometer A->B Exposure to X-ray beam C Data Reduction and Integration B->C Processing of diffraction images D Structure Solution (e.g., Direct Methods or Patterson function) C->D Generation of reflection data E Structure Refinement (Full-matrix least-squares on F^2) D->E Initial atomic model F Structural Validation and Final CIF Generation E->F Refined structural model

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Results: A High-Resolution View of 3-chloro-1-alkyl-6-nitro-1H-indazole

The crystallographic analysis of 3-chloro-1-ethyl-6-nitro-1H-indazole provides a wealth of information regarding its molecular geometry and packing in the solid state.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized in the table below.

Parameter3-chloro-1-ethyl-6-nitro-1H-indazole[1][2][3]
Chemical Formula C₉H₈ClN₃O₂
Formula Weight 225.63
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4984 (3)
b (Å) 16.2805 (7)
c (Å) 8.3363 (3)
β (°) 97.403 (4)
Volume (ų) 1009.19 (7)
Z 4
Calculated Density (g/cm³) 1.485
Radiation type Cu Kα
Temperature (K) 293
Final R indices [I > 2σ(I)] R₁ = 0.042, wR₂ = 0.116
Goodness-of-fit on F² 1.03
Molecular Structure and Conformation

The indazole ring system is essentially planar.[1][2][4] The nitro group is nearly coplanar with the fused ring system, with a small dihedral angle.[1][2][4] In the case of the ethyl derivative, the terminal carbon atom of the ethyl group deviates significantly from the plane of the indazole ring.[1][2][3] This would be analogous for the methyl group in the target compound, though with a smaller deviation.

Caption: The molecular structure of 3-chloro-1-methyl-6-nitro-1H-indazole.

Discussion: Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 3-chloro-1-ethyl-6-nitro-1H-indazole is stabilized by a network of weak intermolecular interactions.[1][2] Specifically, weak C-H···O interactions link the molecules into zigzag chains.[1] Additionally, weak π-π stacking interactions between the indazole rings of adjacent molecules, with centroid-centroid separations in the range of 3.6-3.8 Å, help to consolidate the crystal packing.[1][3] These types of non-covalent interactions are critical in determining the solid-state properties of the compound and can influence its behavior in a biological environment.

Conclusion and Future Directions

The structural elucidation of 3-chloro-1-alkyl-6-nitro-1H-indazoles provides a foundational understanding of the molecular geometry and intermolecular interactions that govern their solid-state properties. This high-resolution structural information is invaluable for computational studies, such as molecular docking and molecular dynamics simulations, which can predict the binding modes of these compounds with their biological targets. Furthermore, this detailed structural knowledge empowers medicinal chemists to design and synthesize next-generation analogues with enhanced potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery and development process.

References

  • Elguéro, J. (1996). Indazoles.
  • Abdelahi, M. M. M., Sebbar, N. K., Jasinski, J. P., Kaur, M., Essassi, E. M., & Benchidmi, M. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole.
  • Mohamed Abdelahi, M. M., et al. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. IUCrData, 2, x170972. Available at: [Link]

  • Sebbar, N. K., et al. (2009). 1-Allyl-3-chloro-6-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2320. Available at: [Link]

  • ResearchGate. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. Available at: [Link]

  • ResearchGate. (2017). 3-Chloro-1-ethyl-6-nitro-1 H -indazole. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

catalytic reduction of 6-nitro to 6-amino in 3-chloro-1-methyl-1H-indazole

Application Note: Chemoselective Catalytic Reduction of 3-Chloro-1-methyl-6-nitro-1H-indazole to 3-Chloro-1-methyl-1H-indazol-6-amine Introduction & Scientific Context The synthesis of 3-chloro-1-methyl-1H-indazol-6-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of 3-Chloro-1-methyl-6-nitro-1H-indazole to 3-Chloro-1-methyl-1H-indazol-6-amine

Introduction & Scientific Context

The synthesis of 3-chloro-1-methyl-1H-indazol-6-amine is a critical transformation in the development of advanced pharmaceutical intermediates, particularly in the design of thieno[3,2-d]pyrimidine derivatives targeting RAF and MAPK protein kinase pathways[1].

The primary challenge in this synthesis is chemoselectivity . The objective is to fully reduce the 6-nitro group to an aniline derivative without triggering the hydrodehalogenation (cleavage) of the 3-chloro substituent. Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) typically results in significant loss of the chlorine atom[2]. This occurs because palladium readily undergoes oxidative addition into the activated C-Cl bond of the indazole ring. To achieve high yields of the desired haloaniline, a highly controlled, self-validating catalytic system must be employed.

Mechanistic Rationale & Causality

To circumvent hydrodehalogenation, we utilize a Sulfided Platinum on Carbon (Pt(S)/C) catalyst[3].

The Causality of Catalyst Choice: Platinum inherently possesses a lower propensity for C-halogen oxidative addition compared to Palladium. By intentionally "poisoning" the platinum catalyst with sulfur, the most highly active step-edge sites on the metal nanoparticles are blocked. This modification forces a strict steric and electronic environment:

  • The planar indazole ring is prevented from adsorbing flatly against the catalyst surface.

  • The highly polar nitro group is forced to bind "end-on" to the available active sites.

  • The C-Cl bond is kept physically distant from the surface hydrides, kinetically starving the dehalogenation pathway while allowing the nitro reduction to proceed rapidly.

Alternatively, emerging nanotechnologies have demonstrated that integrating Pt nanoparticles with auxiliary Co-N4 single sites can achieve >97% selectivity for haloanilines by selectively anchoring the halogen atom, thereby protecting it from hydrogenolysis[4]. For base-metal transfer hydrogenation, Ag/TiO2 assemblies utilizing NaBH₄ have also shown excellent chemoselectivity[5]. However, for scalable industrial applications, Pt(S)/C under H₂ gas remains the gold standard.

MechanisticPathway Substrate 3-chloro-1-methyl- 6-nitro-1H-indazole Catalyst Pt(S)/C Surface (Sulfur Poisoned) Substrate->Catalyst H2 (3 bar) Adsorption End-on Nitro Adsorption Catalyst->Adsorption Chemoselective Repulsion C-Cl Steric Repulsion Catalyst->Repulsion Inhibits Dehalogenation Product 3-chloro-1-methyl- 1H-indazol-6-amine Adsorption->Product +3H2, -2H2O

Mechanistic pathway of chemoselective nitro reduction using Pt(S)/C.

Quantitative Data: Catalyst Screening

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity.

Catalyst SystemH₂ Pressure (bar)Temp (°C)Conversion (%)Selectivity for 6-Amino (%)Des-chloro Impurity (%)
10% Pd/C3.025> 99< 40.0> 60.0
5% Pt/C (Unpoisoned)3.025> 9985.015.0
5% Pt(S)/C 3.0 25 > 99 > 99.5 < 0.5
Pt/Co-N4 Sandwiched[4]10.080> 9997.3< 2.0
Ag/TiO₂ + NaBH₄[5]N/A (Transfer)259598.0< 1.0

Experimental Protocol: Self-Validating Chemoselective Hydrogenation

Objective: Reduce 3-chloro-1-methyl-6-nitro-1H-indazole (100 g scale) to the corresponding amine with <0.5% hydrodehalogenation.

Step 1: Reactor Preparation & Inerting

  • Action: Charge a 2 L Hastelloy pressure reactor with 100 g of 3-chloro-1-methyl-6-nitro-1H-indazole.

  • Causality: Hastelloy is preferred over stainless steel to prevent trace transition-metal leaching (e.g., Fe, Ni) that could alter the catalyst's tightly controlled chemoselectivity profile.

  • Self-Validation: Perform three vacuum/N₂ purge cycles. A stable vacuum hold for 5 minutes validates system integrity against oxygen ingress, preventing both explosive H₂ mixtures and catalyst oxidation.

Step 2: Catalyst & Solvent Addition

  • Action: Add 5.0 g of 5% Pt(S)/C followed by 1.0 L of a pre-degassed THF/Methanol (1:1 v/v) mixture.

  • Causality: Methanol acts as a protic shuttle to accelerate the reduction of the nitroso and hydroxylamine intermediates. THF ensures complete solubility of the starting material, preventing the substrate from precipitating and coating the catalyst.

Step 3: Hydrogenation & Exotherm Control

  • Action: Purge with H₂ three times, then pressurize to 3.0 bar. Stir at 600 rpm and maintain the jacket temperature at 25°C.

  • Causality: Maintaining a low pressure (3 bar) and ambient temperature (25°C) thermodynamically favors nitro reduction while kinetically starving the higher-energy C-Cl cleavage pathway[3].

  • Self-Validation: Monitor the internal temperature. An exotherm should be observed within the first 15 minutes. If no exotherm occurs, catalyst poisoning by impurities in the starting material has occurred. If the temperature exceeds 30°C, immediately reduce agitation to throttle mass transfer and cool the jacket.

Step 4: Process Analytical Technology (PAT) Check

  • Action: At 2 hours, sample the reaction via a dip tube. Quench the aliquot in mobile phase and analyze by HPLC (254 nm).

  • Self-Validation (The "If-Then" Metric):

    • Pass: Starting material <1%, Hydroxylamine intermediate <2%, Des-chloro impurity <0.5%. Proceed to Step 5.

    • Fail: If Des-chloro impurity >0.5%, the catalyst loading is too high or localized hot-spots are occurring. Quench the reaction immediately by venting H₂ and purging with N₂ to save the batch.

Step 5: Filtration & Isolation

  • Action: Vent H₂, purge with N₂. Filter the reaction mixture through a pad of Celite under an inert atmosphere. Wash the cake with 200 mL of THF.

  • Causality: Celite prevents fine catalyst particles from bleeding into the filtrate. An inert atmosphere during filtration is critical as the spent catalyst is highly pyrophoric.

  • Action: Concentrate the filtrate under reduced pressure to roughly 300 mL, then add 700 mL of heptane to induce crystallization. Filter and dry the product to afford 3-chloro-1-methyl-1H-indazol-6-amine (Yield >95%).

ExperimentalWorkflow S1 1. Reactor Purge (N2 x 3 cycles) S2 2. Load Substrate & Pt(S)/C (THF/MeOH Solvent) S1->S2 S3 3. H2 Pressurization (3-5 bar, 25°C) S2->S3 S4 4. PAT Monitoring (HPLC for Des-chloro) S3->S4 Exotherm Control S5 5. Catalyst Filtration (Celite Pad) S4->S5 Conversion >99% S6 6. Crystallization (Yield >95%) S5->S6 Solvent Swap

Step-by-step workflow for the catalytic hydrogenation process.

References

  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Source: PubMed / JACS URL
  • Title: Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst Source: PMC URL
  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL
  • Title: Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides Source: PubMed URL
  • Title: USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases Source: Google Patents URL

Sources

Application

Application Note: 3-Chloro-1-methyl-6-nitro-1H-indazole as a Strategic Precursor for Next-Generation Kinase Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Methodologies, and Protocol Validation Executive Summary The indazole core is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Methodologies, and Protocol Validation

Executive Summary

The indazole core is a privileged pharmacophore in modern targeted oncology, serving as the structural foundation for several FDA-approved tyrosine kinase inhibitors (TKIs) such as Axitinib and Pazopanib [1]. Designing novel kinase inhibitors requires versatile, highly functionalized building blocks that allow for late-stage diversification. 3-Chloro-1-methyl-6-nitro-1H-indazole (CAS: 74209-31-7) has emerged as a premier starting material for this purpose.

This application note provides an in-depth technical guide to utilizing this precursor. We detail the mechanistic causality behind its structural features and provide self-validating experimental protocols for its integration into kinase inhibitor discovery workflows.

Mechanistic Rationale & Pharmacophore Design

The selection of 3-chloro-1-methyl-6-nitro-1H-indazole is not arbitrary; each functional group is strategically positioned to solve specific challenges in medicinal chemistry and synthetic scalability [2].

  • 1-Methyl Group (Tautomeric Lock): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. This tautomerization complicates structural characterization, reduces synthetic regioselectivity, and can lead to unpredictable pharmacokinetics (PK) and off-target binding in vivo. The 1-methyl group locks the molecule in the thermodynamically stable 1H conformation, enhancing membrane permeability and target specificity.

  • 3-Chloro Handle (Orthogonal Reactivity): The C3 position of the indazole ring is notoriously difficult to functionalize via direct C-H activation. The pre-installed chlorine atom serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It provides orthogonal reactivity compared to standard bromides or iodides, allowing for controlled, stepwise functionalization.

  • 6-Nitro Group (Latent Amine): The kinase hinge region typically requires a strong hydrogen bond donor/acceptor pair. The 6-nitro group acts as a stable, latent amine. Following C3 functionalization, the nitro group is chemoselectively reduced to a 6-amino group. This amine can directly interact with the kinase hinge backbone or undergo further derivatization (e.g., into ureas or amides) to access the solvent-exposed channel [3].

Pharmacophore Core Indazole Core (Privileged Kinase Scaffold) Methyl 1-Methyl Group (Tautomeric Lock, PK Enhancer) Core->Methyl Position 1 Chloro 3-Chloro Handle (Pd-Catalyzed Cross-Coupling) Core->Chloro Position 3 Nitro 6-Nitro Group (Latent Amine for Hinge Binding) Core->Nitro Position 6

Structure-Activity Relationship (SAR) mapping of 3-chloro-1-methyl-6-nitro-1H-indazole.

Synthetic Workflow & Methodologies

The modular synthesis of kinase inhibitors from this precursor typically follows a robust three-step sequence: C3 cross-coupling, chemoselective nitro reduction, and final hinge-binder derivatization.

Workflow SM 3-Chloro-1-methyl- 6-nitro-1H-indazole Step1 Pd-Catalyzed Cross-Coupling SM->Step1 Int1 3-Substituted Intermediate Step1->Int1 Step2 Chemoselective Nitro Reduction Int1->Step2 Int2 6-Amino Intermediate Step2->Int2 Step3 Hinge-Binder Derivatization Int2->Step3 API Final Kinase Inhibitor (API) Step3->API

Modular synthetic workflow for kinase inhibitors using the indazole precursor.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3

Because aryl chlorides are generally less reactive than bromides or iodides, the choice of catalyst and ligand is critical. We recommend Pd(dppf)Cl2​ due to the bidentate nature of the dppf ligand, which enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation.

Reagents & Materials:

  • 3-Chloro-1-methyl-6-nitro-1H-indazole (1.0 equiv, MW: 211.61 g/mol )

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv)

  • Degassed 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-1-methyl-6-nitro-1H-indazole, the arylboronic acid, and K2​CO3​ .

  • Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours.

  • Validation Check: Monitor reaction progress via LC-MS. The starting material peak at m/z 212 [M+H]+ should disappear, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Chemoselective Nitro Reduction

Following C3 substitution, the 6-nitro group must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient, clean, and avoids the generation of toxic metal waste associated with iron or tin reductions [4].

Reagents & Materials:

  • 3-Substituted-1-methyl-6-nitro-1H-indazole intermediate (1.0 equiv)

  • 10% Pd/C (0.1 equiv by weight)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Hydrogen gas ( H2​ ) balloon

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in THF/MeOH (approx. 0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C. (Safety note: Pd/C is pyrophoric; add under an inert atmosphere or wet with a few drops of toluene before adding the main solvent).

  • Purging: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation Check: TLC (Dichloromethane:Methanol = 95:5) will show a highly polar, UV-active spot (the amine) replacing the non-polar nitro intermediate.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol. Concentrate the filtrate under reduced pressure to yield the 6-amino intermediate, which is typically pure enough for the subsequent hinge-binder derivatization without further chromatography.

Data Presentation: Comparative Optimization

The following table summarizes the optimized conditions for derivatizing the indazole precursor, highlighting the causality behind specific reagent choices.

Reaction StepMethodologyKey Reagents & CatalystTypical Yield (%)Causality / Advantage
C3 Arylation Suzuki-Miyaura CouplingArylboronic acid, Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 75 - 88%Bidentate dppf ligand forces cis-geometry, overcoming the high activation energy of the C-Cl bond.
C3 Amination Buchwald-HartwigAmine, Pd2​(dba)3​ , XPhos, Cs2​CO3​ , Toluene65 - 80%XPhos ligand accommodates bulky amines and prevents β -hydride elimination.
C6 Reduction Catalytic Hydrogenation10% Pd/C, H2​ (1 atm), THF or MeOH90 - 98%Clean conversion with no heavy metal waste; simple Celite filtration workup.
C6 Reduction Transfer HydrogenationFe powder, NH4​Cl , EtOH/ H2​O , 80 °C85 - 92%Highly chemoselective alternative if the C3 substituent contains reducible functional groups (e.g., alkenes).

References

  • Naas, M. (2018). Synthèse et fonctionnalisation de nouveaux dérivés d'indazoles à visée thérapeutique. Université d'Orléans. Retrieved from [Link]

  • Foucourt, A., et al. (2014). Advances in the Synthesis and Kinase Inhibitory Potencies of Non-Fused Indazole Derivatives. Società Chimica Italiana. Retrieved from [Link]

  • Choi, H. G., et al. (2015). US Patent 9,156,852 B2: Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents.
Method

nucleophilic aromatic substitution at the 3-position of 1-methyl-6-nitro-1H-indazole

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) at the 3-Position of 1-Methyl-6-nitro-1H-indazole Executive Summary The 1-methyl-6-nitro-1H-indazole scaffold is a privileged pharmacophore widely util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) at the 3-Position of 1-Methyl-6-nitro-1H-indazole

Executive Summary

The 1-methyl-6-nitro-1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of innovative agrochemicals, kinase inhibitors, and targeted protein degraders (e.g., cereblon binders)[1][2]. Functionalizing the C-3 position of this bicyclic system is a critical step in library diversification. This application note details a robust, self-validating workflow for the late-stage functionalization of 1-methyl-6-nitro-1H-indazole via Nucleophilic Aromatic Substitution (SNAr). By systematically locking the tautomeric state and installing an electrophilic handle, the inherently electron-deficient indazole core—further activated by the 6-nitro group—becomes an excellent substrate for SNAr[3].

Mechanistic Rationale & Structural Dynamics

Achieving high-yielding SNAr at the C-3 position requires overcoming the natural electronic distribution of the indazole ring. The workflow relies on three sequential mechanistic principles:

  • Tautomeric Locking via N1-Methylation: Unsubstituted 1H-indazole exists in a tautomeric equilibrium and possesses weakly acidic properties (pKa ~13.8)[4]. Alkylation is required to lock the conformation and direct subsequent reactivity. While methylation often yields a mixture of N1 and N2 isomers depending on the alkylating agent[5][6], the N1-methylated isomer is thermodynamically more stable by 3.2–3.6 kcal/mol[4]. N1-methylation prevents unwanted N-functionalization during subsequent cross-coupling or SNAr steps.

  • Electrophilic Activation at C-3: Direct nucleophilic substitution of hydrogen (ONSH) at C-3 is thermodynamically unfavorable without specialized oxidants[7]. However, the C-3 position is the most nucleophilic carbon on the indazole ring, making it highly susceptible to electrophilic aromatic substitution[4][8]. Halogenation (e.g., bromination or iodination) is therefore employed to install a robust leaving group.

  • SNAr Causality: The introduction of a halogen at C-3 transforms the site into an electrophilic center. The strongly electron-withdrawing nitro group at the 6-position delocalizes electron density away from the pyrazole ring, lowering the lowest unoccupied molecular orbital (LUMO) of the molecule[3][9]. This electronic deficit stabilizes the Meisenheimer complex intermediate during nucleophilic attack, facilitating the displacement of the C-3 halogen by various nucleophiles (amines, alkoxides, thiolates).

Pathway Visualization

SNAr_Mechanism N1 6-Nitro-1H-indazole (Starting Material) N2 Regioselective N1-Methylation (MeI, NaH, DMF) N1->N2 N3 1-Methyl-6-nitro-1H-indazole (N1-Blocked Intermediate) N2->N3 N4 Electrophilic Halogenation (NBS, DMF, 60°C) N3->N4 N5 3-Bromo-1-methyl-6-nitro-1H-indazole (SNAr Precursor) N4->N5 N6 Nucleophilic Addition (SNAr) (Nucleophile, NMP, 120°C) N5->N6 N7 3-Substituted-1-methyl-6-nitro-1H-indazole (Target Scaffold) N6->N7

Workflow for C-3 SNAr functionalization of 1-methyl-6-nitro-1H-indazole.

Experimental Methodologies (Self-Validating Protocols)

Safety Note: Nitroaromatics and alkylating agents (MeI) are hazardous. Perform all steps in a certified fume hood.

Protocol A: Regioselective Synthesis of 1-Methyl-6-nitro-1H-indazole Objective: Lock the tautomeric state and enhance organic solubility.

  • Deprotonation: Dissolve 6-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M) under argon. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH ensures complete deprotonation of the acidic N-H, forming the highly nucleophilic indazolide anion. Stir for 30 minutes until H2 evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Isolation & Validation: Quench with ice water and extract with EtOAc. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Self-Validation: TLC will reveal two distinct spots corresponding to the N1 and N2 isomers[6]. The N1 isomer elutes faster due to a lower dipole moment compared to the N2 isomer[4].

Protocol B: Electrophilic Halogenation to 3-Bromo-1-methyl-6-nitro-1H-indazole Objective: Install a leaving group at C-3 for subsequent SNAr.

  • Reaction Setup: Dissolve 1-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.3 M).

  • Halogenation: Add N-Bromosuccinimide (NBS, 1.2 equiv) in a single portion. Heat the mixture to 60 °C for 3 hours. Causality: The C-3 position is the most electron-rich carbon on the indazole ring, dictating strict regiocontrol for electrophilic attack[8].

  • Workup: Pour the mixture into a 10% aqueous sodium thiosulfate solution to neutralize unreacted NBS. Extract with dichloromethane (DCM), wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Confirm the disappearance of the C-3 proton singlet (~8.0 ppm) via 1H-NMR.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at C-3 Objective: Displace the C-3 bromide with a target nucleophile.

  • Reaction Setup: In a sealed pressure tube, combine 3-bromo-1-methyl-6-nitro-1H-indazole (1.0 equiv) and the nucleophile (e.g., morpholine, 3.0 equiv).

  • Solvent & Heat: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Heat to 120 °C for 12-16 hours. Causality: SNAr at the C-3 position requires elevated temperatures because the 6-nitro group's electron-withdrawing activation is transmitted through the bicyclic system, which is less direct than an ortho or para relationship on a monocyclic benzene ring[3][9].

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (5x) to remove NMP and excess amine.

  • Purification: Purify by column chromatography to yield the final 3-substituted-1-methyl-6-nitro-1H-indazole.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized SNAr conditions for various nucleophile classes reacting with 3-bromo-1-methyl-6-nitro-1H-indazole.

Nucleophile ClassSpecific Reagent / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Secondary AmineMorpholine (3.0 eq)NMP1201278
Secondary AminePiperidine (3.0 eq)NMP1201481
AlkoxideSodium Methoxide (3.0 eq)MeOH80885
ThiolateThiophenol + K2CO3 (2.0 eq)DMF100688

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized compounds, the following analytical checkpoints must be met:

  • Regioisomer Differentiation (NMR): The chemical shift of the N-CH3 protons in 1H-NMR is diagnostic. The N1-CH3 protons typically resonate at ~4.0 ppm, whereas the N2-CH3 protons resonate further downfield at ~4.2 ppm due to the differing electronic environment.

  • SNAr Conversion (LC-MS): High-temperature SNAr conditions can occasionally lead to reductive debromination (yielding the starting 1-methyl-6-nitro-1H-indazole). LC-MS must be used to confirm the exact mass of the SNAr product and ensure no debrominated byproduct is co-eluting.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization for High-Purity 3-chloro-1-methyl-6-nitro-1H-indazole

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the purification of 3-chloro-1-methyl-6-nitro-1H-indazole vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the purification of 3-chloro-1-methyl-6-nitro-1H-indazole via recrystallization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common queries and issues that arise during the recrystallization of nitro-substituted indazole compounds.

Q1: What are the ideal properties of a recrystallization solvent for 3-chloro-1-methyl-6-nitro-1H-indazole?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2] This significant change in solubility with temperature is fundamental to maximizing product recovery.[3] Additionally, the solvent must be chemically inert, not reacting with the 3-chloro-1-methyl-6-nitro-1H-indazole.[4] Other important characteristics include having a relatively low boiling point for easy removal from the final crystals and ensuring that impurities are either completely insoluble or remain highly soluble at all temperatures.[4][5]

Q2: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with nitroaromatic compounds.[2] To resolve this, reheat the solution to dissolve the oil completely. Then, add a small amount of additional hot solvent to lower the solution's saturation point.[4][6] Subsequently, allow the solution to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.[6] If the problem persists, selecting a solvent with a lower boiling point is advisable.[2][5]

Q3: I have a very low yield of recovered crystals. How can I improve it?

A3: Poor recovery is often traced back to a few common procedural errors. The most frequent cause is using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of your compound in the mother liquor even after cooling.[2][6] Always use the absolute minimum amount of hot solvent necessary for complete dissolution.[7] Another cause is washing the collected crystals with a solvent that is not ice-cold, or using too large a volume for washing, which redissolves some of the purified product.[2][6] Finally, ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize precipitation before filtration.[8]

Q4: No crystals are forming even after the solution has cooled completely. What's wrong?

A4: The absence of crystal formation upon cooling usually indicates that the solution is supersaturated. This can be resolved by inducing crystallization. A simple and effective method is to scratch the inside of the flask just below the surface of the solution with a glass rod.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth. Another highly effective technique is to add a "seed crystal"—a tiny crystal of the pure compound—to the solution, which acts as a template for crystallization.

Q5: My final product is still colored, but I expect a pure white or light-yellow solid. How can I remove the color?

A5: Colored impurities are common in nitration reactions.[9] If these impurities are soluble, they can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before the filtration step.[4] The charcoal adsorbs the colored molecules onto its surface. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. The charcoal is then removed along with any insoluble impurities during the hot gravity filtration.[4] If the product is still impure after one recrystallization, a second recrystallization using fresh solvent is recommended.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more persistent issues encountered during the optimization of your recrystallization protocol.

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" 1. The melting point of the compound is lower than the boiling point of the solvent.[2][5]2. The solution is too concentrated with the solute.3. Rapid cooling of a highly saturated solution.1. Select a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool very slowly.[4][6]3. Consider using a mixed-solvent system where crystallization can occur at a lower temperature.
Low or No Crystal Yield 1. Excessive amount of solvent was used for dissolution.[2][6]2. Premature crystallization occurred during hot filtration.3. Insufficient cooling of the solution.[8]4. Washing crystals with warm solvent or too much solvent.[2]1. Before filtration, boil off some of the excess solvent to re-saturate the solution.2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and use a stemless funnel.[4]3. Ensure the flask is cooled in an ice bath for at least 30 minutes.[6]4. Wash the final crystals with a minimal amount of ice-cold solvent.[2][7]
Product is Still Impure After Recrystallization 1. The cooling process was too rapid, trapping impurities within the crystal lattice.[6]2. The chosen solvent has similar solubility properties for both the compound and the impurities.3. The presence of highly colored impurities.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling is key to forming pure crystals.[10]2. Perform a second recrystallization with a different solvent or solvent system.3. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Premature Crystallization During Hot Filtration 1. The solution cooled down during the transfer or filtration process.2. The solution was too close to its saturation point for the filtration temperature.1. Use a stemless or short-stemmed funnel to minimize the surface area for crystal formation.[4]2. Pre-heat the Büchner funnel and the receiving flask with hot solvent vapor before filtration.3. Add a small excess of hot solvent before filtering to keep the compound dissolved. This excess can be evaporated later.[6]
Solvent Selection & Properties Table

The polarity of 3-chloro-1-methyl-6-nitro-1H-indazole is relatively high due to the nitro and chloro groups and the heterocyclic ring system. Therefore, moderately polar to polar solvents are often a good starting point.[2] The principle of "like dissolves like" is a useful guide.[3]

Solvent Boiling Point (°C) Polarity Notes & Safety Considerations
Water100Very HighOften used as an anti-solvent (the "bad" solvent) in a mixed pair.
Ethanol78.5HighA common and effective solvent for many nitroaromatic compounds.[11] Good for single or mixed-solvent systems. Flammable.
Methanol64.7HighSimilar to ethanol but with a lower boiling point.[3] Toxic if ingested or inhaled. Flammable.
Isopropanol82.6HighGood alternative to ethanol with a slightly higher boiling point. Flammable.
Acetone56Medium-HighA strong solvent, may dissolve the compound too well at room temperature.[3] Highly flammable.
Ethyl Acetate77.1MediumA good choice for compounds of intermediate polarity.[3] Flammable.
Dichloromethane (DCM)39.6MediumLow boiling point can be advantageous, but may not provide a wide enough temperature range for good recovery.[5] Volatile and has health risks.
Toluene110.6LowGenerally too non-polar, but can be used as the "bad" solvent with a more polar "good" solvent. Flammable and toxic.
Hexane / Heptane69 / 98.4Very LowInsoluble. Primarily used as the "bad" solvent in a mixed-solvent system to induce precipitation.[3] Flammable.

This table is for guidance. Small-scale solubility tests are essential to determine the optimal solvent for your specific crude product.

Visualized Workflows

Workflow for Single-Solvent Screening

single_solvent_screening start Start: Crude 3-chloro-1-methyl-6-nitro-1H-indazole test_solvents Select 3-4 candidate solvents of varying polarity (e.g., Ethanol, Isopropanol, Ethyl Acetate) start->test_solvents dissolve_hot Test 1: Add 20-30 mg of crude to 0.5 mL of solvent. Heat to boiling. test_solvents->dissolve_hot is_soluble_hot Is the compound fully soluble? dissolve_hot->is_soluble_hot cool_cold Test 2: Cool the solution to room temp, then in an ice bath. is_soluble_hot->cool_cold Yes bad_solvent_hot Result: Insoluble. Discard as single solvent. (Consider as 'bad' solvent for mixed pair) is_soluble_hot->bad_solvent_hot No crystals_form Do abundant crystals form? cool_cold->crystals_form good_solvent Result: Good Single Solvent crystals_form->good_solvent Yes bad_solvent_cold Result: Too Soluble. Poor recovery. (Consider as 'good' solvent for mixed pair) crystals_form->bad_solvent_cold No

Caption: Systematic process for identifying an effective single recrystallization solvent.

Decision Logic for Mixed-Solvent System

mixed_solvent_decision start Single-solvent screening reveals no ideal solvent. find_pair Identify a 'Good' Solvent (dissolves compound when hot) & a miscible 'Bad' Solvent (compound is insoluble) start->find_pair procedure Dissolve crude in minimum amount of hot 'Good' Solvent find_pair->procedure add_bad Add 'Bad' Solvent dropwise while hot until solution turns cloudy (turbid) procedure->add_bad clarify Add a few drops of hot 'Good' Solvent to just clarify the solution add_bad->clarify cool Cool slowly to induce crystallization clarify->cool

Caption: Decision tree for employing a mixed-solvent recrystallization technique.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12][13] All operations involving heating flammable solvents must be conducted in a certified chemical fume hood, and a hot plate with a stirrer should be used, never an open flame.

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude 3-chloro-1-methyl-6-nitro-1H-indazole into an Erlenmeyer flask with a stir bar. Add a small portion of ethanol and, while stirring, heat the mixture gently to boiling. Continue to add ethanol in small increments until the solid has just completely dissolved. Avoid adding an excess of solvent.[11]

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is vital for the formation of large, pure crystals.[14] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to rinse away any remaining mother liquor.[7]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
  • Solvent Pair Selection: In this system, ethanol is the "good" solvent, and water is the "bad" (or anti-solvent). They are fully miscible.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol, following step 1 from Protocol 1.[15]

  • Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.[15]

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[15]

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from Protocol 1. For the washing step (6), use a small amount of an ice-cold ethanol/water mixture with the same approximate ratio as the final crystallization mixture.

Purity Assessment

The success of the recrystallization should be validated using appropriate analytical techniques.

  • Melting Point: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[16]

  • Chromatography (TLC, HPLC, GC): These techniques can separate the purified compound from any remaining impurities, allowing for a quantitative assessment of purity.[17]

  • Spectroscopy (NMR, IR): NMR and IR spectroscopy can confirm the chemical structure of the purified product and detect the presence of impurities with different functional groups.[17]

References

  • Vertex AI Search, Polarity of Solvents.
  • Vertex AI Search, Recrystalliz
  • Benchchem, "solvent selection for effective recrystallization of nitroarom
  • Vertex AI Search, • SAFETY D
  • Vertex AI Search, 4.
  • PMC, Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC.
  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Benchchem, Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde - Benchchem.
  • Vertex AI Search, Recrystalliz
  • ResearchGate, How to Purify an organic compound via recrystallization or reprecipitation?
  • Benchchem, Technical Support Center: Optimizing Recrystallization and Purific
  • Vertex AI Search, recrystalliz
  • Vertex AI Search, Experiment 9 — Recrystalliz
  • Benchchem, Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem.
  • Vertex AI Search, Safety D
  • Research and Reviews, Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
  • ECHEMI, Tips for maximizing yield, purity and crystal size during recrystalliz
  • Vertex AI Search, Crystalliz
  • ResearchGate, (PDF)
  • ResearchGate, (PDF)
  • Vertex AI Search, 6-Nitro-1H-indazole - SAFETY D
  • Chemistry LibreTexts, 3.3F: Mixed Solvents - Chemistry LibreTexts.
  • Scribd, Solvent Polarity and Miscibility Chart | PDF - Scribd.
  • Benchchem, troubleshooting guide for nitr
  • ChemicalBook, 3-Methyl-6-nitroindazole CAS#: 6494-19-5 - ChemicalBook.
  • Benchchem, Synthesis of 3-Methyl-6-nitro-1H-indazole
  • TCI Chemicals, SAFETY D
  • Vertex AI Search, Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole.
  • Benchchem, A Comparative Guide to the Synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • Liskon Biological, Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological.
  • Angene Chemical, Safety D
  • Semantic Scholar, Solvent selection for recrystallization: An undergradu
  • Vertex AI Search, III Analytical Methods.
  • ERIC, EJ197043 - Solvent Selection for Recrystallization: An Undergraduate Organic Experiment.
  • Moravek, Inc., Top 5 Methods of Assessing Chemical Purity - Moravek, Inc..
  • Benchchem, An In-depth Technical Guide to the Solubility of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • NCERT, PURIFIC
  • Chemistry LibreTexts, 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
  • Benchchem, Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Physical Chemistry Research, Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.
  • Reddit, Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit.
  • NextSDS, 3-CHLORO-6-METHYL-1H-INDAZOLE — Chemical Substance Inform
  • PubChemLite, 3-chloro-6-nitro-1h-indazole (C7H4ClN3O2) - PubChemLite.

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 3-Chloro-1-methyl-6-nitro-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the purification of substituted indazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the purification of substituted indazoles. Isolating 3-chloro-1-methyl-6-nitro-1H-indazole from its unreacted starting materials is a classic challenge that requires exploiting subtle physicochemical differences in the molecular framework.

To achieve high-purity isolation, your purification logic must be grounded in the molecule's electronic distribution and acid-base properties. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure your downstream drug development workflows are never compromised by contaminated intermediates.

Part 1: The Causality of Separation

Before executing a protocol, it is critical to understand why a separation strategy works. The synthesis of 3-chloro-1-methyl-6-nitro-1H-indazole typically follows one of two routes, each presenting a unique separation challenge:

  • Route A (Methylation): Chlorination of 6-nitro-1H-indazole yields 3-chloro-6-nitro-1H-indazole[1]. Subsequent methylation yields the target product but leaves unreacted 3-chloro-6-nitro-1H-indazole and generates a 2-methyl regioisomer byproduct[2].

  • Route B (Chlorination): Methylation of 6-nitro-1H-indazole yields 1-methyl-6-nitro-1H-indazole, which is subsequently chlorinated using N-chlorosuccinimide (NCS). This leaves unreacted 1-methyl-6-nitro-1H-indazole.

The Acid-Base Exploit

Unsubstituted indazoles at the N1 position possess a free N-H bond. While 1H-indazole is only weakly acidic, the presence of strongly electron-withdrawing groups (the 6-nitro and 3-chloro substituents) significantly increases the acidity of the N-H proton[1]. This allows us to use mild aqueous bases to selectively deprotonate unreacted 3-chloro-6-nitro-1H-indazole, driving it into the aqueous phase. The N-methylated target lacks this proton and remains in the organic phase.

Dipole Moment and Polarity

When methylating 3-chloro-6-nitro-1H-indazole, alkylation occurs at both N1 and N2[2]. The 2-methyl-2H-indazole system possesses a more charge-separated, quinonoid-like resonance structure compared to the benzenoid 1-methyl-1H-indazole. Consequently, the 2-methyl isomer is significantly more polar and will elute slower during normal-phase silica gel chromatography.

Part 2: Troubleshooting & FAQs

Q: My methylation reaction yielded a complex mixture. How do I remove the unreacted 3-chloro-6-nitro-1H-indazole without running a column? A: You can achieve complete removal of the unreacted starting material via a highly controlled liquid-liquid extraction. Because the N-H bond of 3-chloro-6-nitro-1H-indazole is rendered acidic by the electron-withdrawing nitro and chloro groups, washing your organic layer with 0.5 M NaOH will deprotonate the unreacted starting material, forming a water-soluble sodium salt. The 1-methyl and 2-methyl products lack this acidic proton and will remain in the organic layer.

Q: I chose to chlorinate 1-methyl-6-nitro-1H-indazole using NCS. I have unreacted starting material left over. Will a base wash work here? A: No. Neither 1-methyl-6-nitro-1H-indazole nor the 3-chloro product possesses an acidic N-H proton. Both are strictly neutral under standard aqueous conditions. To separate them, you must rely on the difference in polarity. The addition of the lipophilic chlorine atom at the C3 position decreases the overall polarity of the molecule. Therefore, 3-chloro-1-methyl-6-nitro-1H-indazole will elute before the unreacted 1-methyl-6-nitro-1H-indazole on normal-phase silica gel.

Q: How can I verify that my isolated product is the 1-methyl isomer and not the 2-methyl byproduct? A: A self-validating protocol requires orthogonal confirmation. While 1H-NMR is definitive (the N-CH3 peak for the 1-methyl isomer typically appears around 4.13 ppm in CDCl3), you should also use Thin Layer Chromatography (TLC). The 1-methyl isomer will consistently have a higher Rf value than the 2-methyl isomer in a Hexanes/Ethyl Acetate solvent system due to its lower dipole moment.

Part 3: Quantitative Data Summary

The table below summarizes the physicochemical profiles that dictate the separation logic for the reaction mixture components.

CompoundRole in SynthesisAcidic N-H Present?Relative Polarity (Silica Gel)Primary Separation Strategy
3-chloro-6-nitro-1H-indazole Starting Material (Route A)YesHighAlkaline Aqueous Extraction
1-methyl-6-nitro-1H-indazole Starting Material (Route B)NoMediumSilica Gel Chromatography
3-chloro-1-methyl-6-nitro-1H-indazole Target ProductNoLow (Elutes First)Target Isolation
3-chloro-2-methyl-6-nitro-2H-indazole Regioisomer ByproductNoHighest (Elutes Last)Silica Gel Chromatography

Part 4: Experimental Protocols

Protocol A: Alkaline Extraction of Unreacted 3-chloro-6-nitro-1H-indazole

Use this protocol if your final step was the methylation of 3-chloro-6-nitro-1H-indazole.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 20 mL solvent per gram of crude material.

  • Alkaline Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 0.5 M NaOH (aq).

  • Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 60 seconds to ensure complete phase mixing and deprotonation of the unreacted starting material.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the sodium salt of 3-chloro-6-nitro-1H-indazole).

  • Self-Validation Check: Acidify a small 2 mL aliquot of the discarded aqueous layer with 1 M HCl until the pH reaches ~2. The immediate formation of a white/yellow precipitate confirms the successful extraction and recovery of the unreacted 3-chloro-6-nitro-1H-indazole.

  • Neutralization: Wash the retained organic layer with brine (saturated NaCl) to remove residual base, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation of 1-Methyl and 2-Methyl Isomers

Use this protocol to separate the target from the 2-methyl regioisomer, or from unreacted 1-methyl-6-nitro-1H-indazole (Route B).

  • Column Preparation: Pack a glass column with normal-phase silica gel (230-400 mesh) using a slurry method in 100% Hexanes.

  • Loading: Dissolve the concentrated organic mixture from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using a gradient solvent system starting at 90:10 Hexanes:Ethyl Acetate and slowly increasing polarity to 70:30.

  • Fraction Collection: Collect fractions and monitor via TLC (UV 254 nm). The lipophilic chlorine atom and benzenoid structure ensure that 3-chloro-1-methyl-6-nitro-1H-indazole elutes first .

  • Self-Validation Check: Spot the purified fractions on a TLC plate alongside the crude mixture. The target 1-methyl isomer must show a distinct, higher Rf spot compared to the slower-eluting 2-methyl isomer.

Part 5: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + SM + Isomers) CheckRoute Identify Synthetic Route Crude->CheckRoute RouteA Route A: Methylation (SM has free N-H) CheckRoute->RouteA RouteB Route B: Chlorination (SM is N-methylated) CheckRoute->RouteB BaseWash 0.5M NaOH Wash (Deprotonates SM) RouteA->BaseWash Chromatography Silica Gel Chromatography (Hexanes/EtOAc gradient) RouteB->Chromatography OrgLayer Organic Layer (1-Me & 2-Me Isomers) BaseWash->OrgLayer Extracts Neutral Products AqLayer Aqueous Layer (Recovered SM) BaseWash->AqLayer Discards Acidic SM OrgLayer->Chromatography TargetA Pure Target (1-Methyl Isomer) Chromatography->TargetA Elutes First (Lower Polarity) TargetB Pure Target (3-Chloro Product) Chromatography->TargetB Elutes First (Lower Polarity)

Caption: Decision tree for isolating 3-chloro-1-methyl-6-nitro-1H-indazole based on the synthetic route.

References

  • Product Class 2: 1 H - and 2 H -Indazoles Thieme Connect
  • THÈSE Mohamed EL-GHOZLANI DOCTEUR Spécialité : Chimie Option : Chimie Bio-Organique IMIST
  • Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis BenchChem

Sources

Troubleshooting

preventing dechlorination of 3-chloro-1-methyl-6-nitro-1H-indazole during catalytic hydrogenation

Technical Support Center: Selective Hydrogenation of 3-Chloro-1-methyl-6-nitro-1H-indazole A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Selective Hydrogenation of 3-Chloro-1-methyl-6-nitro-1H-indazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I understand the challenges you face in complex organic syntheses. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common yet critical issue: preventing the dechlorination of 3-chloro-1-methyl-6-nitro-1H-indazole during its catalytic hydrogenation to the corresponding 6-amino derivative.

The selective reduction of the nitro group in the presence of a halogen is a frequent hurdle in the synthesis of pharmaceutical intermediates. This resource will equip you with the knowledge to diagnose problems in your reaction and implement effective strategies to maximize the yield of your desired product, 3-chloro-1-methyl-1H-indazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of the dechlorinated byproduct (1-methyl-1H-indazol-6-amine) in my catalytic hydrogenation of 3-chloro-1-methyl-6-nitro-1H-indazole. What is the primary cause?

A1: The most common culprit is the choice of catalyst and reaction conditions. Palladium on carbon (Pd/C), a widely used catalyst for nitro group reduction, is also highly effective at catalyzing hydrodehalogenation, especially of aryl chlorides.[1][2] The reaction mechanism involves oxidative addition of the aryl-chloride bond to the palladium surface, followed by hydrogenolysis.

Q2: What is the first and most straightforward change I can make to my protocol to reduce dechlorination?

A2: The simplest initial step is to switch from a palladium-based catalyst to one less prone to causing dehalogenation. Raney Nickel is an excellent alternative for the reduction of nitro groups where the preservation of a chloro substituent is desired.[3]

Q3: Are there alternatives to high-pressure hydrogenation that might offer better selectivity?

A3: Absolutely. Catalytic Transfer Hydrogenation (CTH) is a powerful and often milder alternative.[4] This technique uses a hydrogen donor in situ, such as ammonium formate or hydrazine, in the presence of a catalyst. CTH can provide greater experimental convenience and, in many cases, enhanced chemoselectivity.[5]

Q4: Can the pH of my reaction medium influence the extent of dechlorination?

A4: Yes, the pH can have a significant impact. In some cases, conducting the hydrogenation in a slightly acidic medium can inhibit the dehalogenation of fluorinated and chlorinated nitroaromatic compounds.[6] This is thought to be due to the protonation of the nitrogen atom of the resulting amine, which can alter its interaction with the catalyst surface.

Q5: My reduction is incomplete, and I still have starting material even after extended reaction times. What could be the issue?

A5: Incomplete reduction can stem from several factors, including insufficient catalyst loading, poor catalyst activity, or the presence of catalyst poisons. Amines, the product of the reaction, can sometimes inhibit catalyst activity.[7] It's also possible that the reaction conditions (temperature, pressure, solvent) are not optimal for your specific substrate.

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, problem-oriented approach to resolving issues encountered during the reduction of 3-chloro-1-methyl-6-nitro-1H-indazole.

Problem 1: High Levels of Dechlorinated Byproduct

If you are observing more than 5-10% of the dechlorinated side product, the following troubleshooting steps are recommended.

The primary cause is often an overly active catalyst for C-Cl bond hydrogenolysis, typically Pd/C. The reaction pathway can be visualized as a competition between the desired nitro reduction and the undesired dehalogenation.

G start 3-chloro-1-methyl-6-nitro-1H-indazole desired 3-chloro-1-methyl-1H-indazol-6-amine start->desired Desired Pathway: Nitro Reduction undesired 1-methyl-1H-indazol-6-amine (Dechlorinated Byproduct) start->undesired Undesired Pathway: Dechlorination

Caption: Competing reaction pathways during hydrogenation.

Solution 1.1: Change of Catalyst

As mentioned in the FAQs, switching from Pd/C to a catalyst with lower dehalogenation activity is a primary strategy.

  • Recommended Catalyst: Raney Nickel[3]

  • Alternative: Sulfided Platinum on Carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[1]

Solution 1.2: Implement Catalytic Transfer Hydrogenation (CTH)

CTH offers a milder and often more selective alternative to high-pressure hydrogenation.

  • Method: Catalytic Transfer Hydrogenation with Ammonium Formate.[4][8]

  • Rationale: Ammonium formate serves as a convenient and efficient in-situ hydrogen source.[5] The reaction conditions are typically milder, which can help to minimize side reactions. While Pd/C can still cause dehalogenation in CTH, the overall selectivity is often improved compared to high-pressure H2.[9]

Experimental Protocol: CTH using Ammonium Formate and Pd/C [2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1-methyl-6-nitro-1H-indazole (1 equivalent) in methanol or ethanol.

  • Reagents: Add ammonium formate (3-5 equivalents).

  • Catalyst: Carefully add 10% Palladium on Carbon (5-10 mol % by weight).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Solution 1.3: Non-Catalytic Chemical Reduction

For substrates that are particularly prone to dehalogenation, classical chemical reduction methods are highly reliable.

  • Method: Reduction with Stannous Chloride (SnCl₂) in an alcoholic solvent.

  • Rationale: SnCl₂ is a mild and chemoselective reducing agent for aromatic nitro compounds, with a very low tendency to affect aryl halides.[10][11] This method has been successfully applied to the reduction of other nitroindazoles.[1]

Experimental Protocol: Reduction with SnCl₂·2H₂O [2]

  • Setup: In a round-bottom flask, dissolve 3-chloro-1-methyl-6-nitro-1H-indazole (1 equivalent) in ethanol or ethyl acetate.

  • Reagent: Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature and then pour it into ice water.

  • Neutralization: Carefully add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Alternative Chemical Reduction: Iron powder in acetic acid or with ammonium chloride is another classic, robust, and cost-effective method that is highly selective for nitro group reduction and avoids dehalogenation.[12][13]

Problem 2: Incomplete Nitro Group Reduction

If you are observing significant amounts of unreacted starting material, consider the following.

Incomplete conversion can be due to catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions. The amine product can sometimes act as a catalyst poison.[7]

G sub Substrate cat Catalyst Active Site sub->cat Binds prod Product (Amine) cat->prod Reacts to form deactivated_cat Deactivated Catalyst prod->deactivated_cat Binds and poisons

Caption: Catalyst deactivation by product inhibition.

Solution 2.1: Increase Catalyst Loading

  • Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Be aware that higher catalyst loading might also increase the rate of dehalogenation if using a non-selective catalyst like Pd/C.

Solution 2.2: Optimize Reaction Conditions

  • Temperature: Gently increasing the reaction temperature can improve the reaction rate. However, be cautious as higher temperatures can also favor dehalogenation.

  • Pressure: For gas-phase hydrogenations, increasing the hydrogen pressure can enhance the rate of reaction.

  • Solvent: Ensure your starting material and intermediates are fully soluble in the chosen solvent. A solvent screen (e.g., ethanol, methanol, ethyl acetate, THF) may be beneficial.

Solution 2.3: Consider Catalyst Additives

In some cases, additives can mitigate catalyst poisoning or enhance selectivity.

  • Vanadium Compounds: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates and accelerate the final phase of hydrogenation, leading to a cleaner reaction.[14]

Comparative Summary of Reduction Methods

The following table provides a comparative overview of the discussed methods for the reduction of 3-chloro-1-methyl-6-nitro-1H-indazole.

MethodCatalyst/ReagentProsConsSelectivity vs. Dechlorination
Catalytic Hydrogenation H₂, Pd/CHigh reaction rates, efficient.Prone to causing significant dehalogenation.[1]Low to Moderate
Catalytic Hydrogenation H₂, Raney NiExcellent for preserving chloro-substituents.[3]Pyrophoric catalyst requires careful handling.High
Catalytic Transfer Hydrogenation (CTH) Ammonium Formate, Pd/CMilder conditions, avoids high-pressure H₂.[4]Can still lead to some dehalogenation.[9]Moderate to High
Chemical Reduction SnCl₂·2H₂OHighly chemoselective, excellent for preserving halogens.[11]Stoichiometric amounts of tin salts are produced as waste.Very High
Chemical Reduction Fe / AcidCost-effective, robust, and highly selective.[12][13]Requires acidic conditions and produces iron waste.Very High

This guide provides a comprehensive framework for troubleshooting the selective reduction of 3-chloro-1-methyl-6-nitro-1H-indazole. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your synthesis.

References

  • Formenti D., Ferretti F., Scharnagl F. K., Beller M. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611–2680. Available at: [Link]

  • Abbassi, N., Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available at: [Link]

  • Ioannou, D. I., Gioftsidou, D. K., et al. (2021). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. The Journal of Organic Chemistry, 86(4), 2895–2906. Available at: [Link]

  • Sharif, M., et al. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. ResearchGate. Available at: [Link]

  • Li, G., et al. (2017). Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts. Green Chemistry. Available at: [Link]

  • Stjepan, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3205. Available at: [Link]

  • Gowda, D. C., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

  • Al-Suraify, S. M. T., Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(28), 17169–17182. Available at: [Link]

  • A kind of synthetic method of indazole compound. (2015). Google Patents.
  • Gowda, S., et al. (2000). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. Available at: [Link]

  • Thomas, S. P., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(10), 3845–3856. Available at: [Link]

  • Doss, R., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Transfer Hydrogenation Reductions Using Ammonium Formate. Synthesis, 1988(2), 91-95. Available at: [Link]

  • Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. (1992). Google Patents.
  • Gowda, D. C., et al. (2003). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Available at: [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Organic Reactions. Available at: [Link]

  • Zhang, Y., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications, 15(1), 10173. Available at: [Link]

  • DeJong, B. S., et al. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

  • Bellamy, F. D., & Tétreault, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole ?. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

  • Method for reducing aromatic nitro groups. (1989). Google Patents.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1998). Google Patents.
  • Bird, C. W., & Cooksey, C. J. (1964). SOME REACTIONS OF TIN(II)CHLORIDE IN NON-AQUEOUS SOLUTION. UNH Scholars' Repository. Available at: [Link]

  • Vishwanath, M. S., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Available at: [Link]

  • Stephen, H., & de Kiewiet, T. E. (1931). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available at: [Link]

  • Kuwano, R., & Kashiwabara, M. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6956–6969. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732–6740. Available at: [Link]

  • Catalytic hydrogenation of nitriles. (2015). Google Patents.
  • Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1-methyl-6-nitro-1H-indazole in Nucleophilic Aromatic Substitution

In the landscape of modern medicinal chemistry and organic synthesis, 1-methyl-6-nitro-1H-indazole serves as a privileged scaffold. Its electron-deficient nature, amplified by the presence of a nitro group, makes it an i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and organic synthesis, 1-methyl-6-nitro-1H-indazole serves as a privileged scaffold. Its electron-deficient nature, amplified by the presence of a nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, comparative analysis of two key derivatives, 3-chloro-1-methyl-6-nitro-1H-indazole and 3-bromo-1-methyl-6-nitro-1H-indazole, focusing on their reactivity profiles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic intermediates.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding of the physical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes their key characteristics.

Property3-chloro-1-methyl-6-nitro-1H-indazole3-bromo-1-methyl-6-nitro-1H-indazole
CAS Number 200773-86-074209-26-0
Molecular Formula C₈H₆ClN₃O₂C₈H₆BrN₃O₂
Molecular Weight 211.61 g/mol 256.06 g/mol
Appearance Typically a yellow to brown powderTypically a solid powder
Melting Point Not consistently reportedNot consistently reported

Core Reactivity Analysis: Chloro vs. Bromo in SNAr Reactions

The primary mode of reactivity for these compounds is the nucleophilic aromatic substitution (SNAr) at the C3 position. This reaction is pivotal for introducing a wide range of functionalities, such as amines, ethers, and thioethers, which are essential for building molecular diversity in drug discovery programs.

Mechanistic Underpinnings of SNAr on the Indazole Core

The SNAr reaction on the 1-methyl-6-nitro-1H-indazole scaffold proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C3 carbon, which bears the halogen leaving group. This attack temporarily breaks the aromaticity of the pyrazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4]

  • Stabilization and Elimination: The negative charge of the Meisenheimer complex is stabilized by resonance, particularly by the potent electron-withdrawing nitro group at the C6 position.[5][6][7] The aromaticity is then restored through the expulsion of the halide ion (Cl⁻ or Br⁻).

The first step, the nucleophilic addition, is generally the rate-determining step of the reaction.[2][3][8]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Halo-indazole, Amine, Base) B 2. Add Solvent (DMF) A->B C 3. Heat (80-120°C) & Monitor (TLC/LC-MS) B->C D 4. Cool & Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Sources

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for 3-chloro-1-methyl-6-nitro-1H-indazole, a Potential Genotoxic Impurity

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of potential genotoxic impuritie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A critical aspect of this is the stringent control of potential genotoxic impurities (PGIs), which can pose a significant cancer risk even at trace levels.[1][2] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) analytical methods for the validation of 3-chloro-1-methyl-6-nitro-1H-indazole, a potential genotoxic impurity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and self-validating protocols.

The control of genotoxic impurities is a mandatory requirement by regulatory authorities.[3] For most PGIs, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is considered to be associated with an acceptable risk.[4][5] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at parts-per-million (ppm) levels relative to the API.

The Analytical Challenge: 3-chloro-1-methyl-6-nitro-1H-indazole

3-chloro-1-methyl-6-nitro-1H-indazole is a nitroaromatic compound that can arise as an intermediate or impurity in certain synthetic routes.[6][7] The presence of the nitro group and the indazole core raises structural alerts for genotoxicity. The analytical challenge lies in developing a robust LC-MS method capable of selectively detecting and quantifying this compound at trace levels within a complex API matrix.

Comparing LC-MS Approaches for PGI Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice for PGI analysis due to its high sensitivity and selectivity.[3][8][9] However, the specific configuration of the LC-MS system can significantly impact method performance. Here, we compare key components and their implications for the analysis of 3-chloro-1-methyl-6-nitro-1H-indazole.

Ionization Sources: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for a wide range of polar to moderately polar compounds. For 3-chloro-1-methyl-6-nitro-1H-indazole, ESI in negative ion mode is often preferred due to the electron-withdrawing nature of the nitro group, which can stabilize a negative charge. However, matrix effects from the API can sometimes suppress the ionization of the trace-level impurity.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. For certain aromatic nitro compounds that show poor ESI efficiency, APCI can offer enhanced sensitivity.[10] It is less susceptible to matrix suppression than ESI, which can be a significant advantage when analyzing trace impurities in a high-concentration API sample.

Causality behind the choice: The selection between ESI and APCI should be based on early-stage method development experiments that assess the ionization efficiency and matrix effects for 3-chloro-1-methyl-6-nitro-1H-indazole in the presence of the API.

Mass Analyzers: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)
  • Triple Quadrupole (QqQ) Mass Spectrometry: Operating in Multiple Reaction Monitoring (MRM) mode, a QqQ instrument offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1] This is the workhorse for quantitative analysis of known PGIs. The specificity of MRM minimizes interference from the API matrix, allowing for reliable quantification at very low levels.

  • High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS provides high mass accuracy, which can be invaluable for the identification of unknown impurities and for providing an additional layer of confirmation for known PGIs. While traditionally used for qualitative analysis, modern HRMS instruments offer quantitative performance that can rival QqQ systems.

Expert Insight: For routine quality control of a known PGI like 3-chloro-1-methyl-6-nitro-1H-indazole, a validated LC-QqQ-MS method is often the most practical and cost-effective solution. HRMS becomes particularly powerful during process development and forced degradation studies to identify and characterize unknown degradation products that may also be genotoxic.

A Framework for Method Validation: Adhering to ICH Q2(R1)

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[11][12][13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[11][12][13] The recently introduced ICH Q2(R2) and Q14 further emphasize a lifecycle management approach to analytical procedures.[14][15]

Below is a detailed breakdown of the validation parameters and experimental protocols for an LC-MS method for 3-chloro-1-methyl-6-nitro-1H-indazole.

Experimental Workflow for LC-MS Method Validation

LC-MS Method Validation Workflow LC-MS Method Validation Workflow for a Genotoxic Impurity cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard Solutions (PGI & API) data_acquisition LC-MS/MS Data Acquisition (MRM Mode) prep_standards->data_acquisition prep_samples Prepare Spiked Samples (API + PGI) prep_samples->data_acquisition specificity Specificity/ Selectivity data_processing Data Processing (Integration, Calibration) specificity->data_processing linearity Linearity & Range linearity->data_processing lod_loq LOD & LOQ lod_loq->data_processing accuracy Accuracy (Recovery) accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing robustness Robustness robustness->data_processing stability Solution Stability stability->data_processing data_acquisition->data_processing report Validation Report Generation data_processing->report

Caption: A typical workflow for the validation of an LC-MS method for a genotoxic impurity.

Detailed Experimental Protocols and Performance Comparison

The following sections detail the experimental protocols for each validation parameter and provide a comparative summary of expected performance data for two hypothetical LC-MS systems: a standard HPLC coupled to a Triple Quadrupole MS (HPLC-QqQ) and an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (UHPLC-HRMS).

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products.[11][13]

Experimental Protocol:

  • Analyze a blank solution (diluent).

  • Analyze a solution of the API at its nominal concentration.

  • Analyze a solution of 3-chloro-1-methyl-6-nitro-1H-indazole standard.

  • Analyze a spiked sample containing the API at its nominal concentration and 3-chloro-1-methyl-6-nitro-1H-indazole at the specification level.

  • If available, analyze samples containing other known impurities.

  • Perform forced degradation of the API (acid, base, peroxide, heat, light) and analyze the stressed samples to ensure no degradation products co-elute with the PGI.

Trustworthiness: The use of MRM in a QqQ system or high-resolution accurate mass in an HRMS system provides a high degree of specificity, ensuring that the signal is unique to the target PGI.

Linearity and Range

Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample over a specified range.[13]

Experimental Protocol:

  • Prepare a series of at least five concentrations of 3-chloro-1-methyl-6-nitro-1H-indazole, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot the peak area response against the concentration and perform a linear regression analysis.

Expert Insight: A linear regression with a correlation coefficient (r²) of ≥0.99 is generally considered acceptable.[1] The y-intercept should be minimal.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[11]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of the analyte and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.

Causality: The LOQ must be at or below the reporting threshold for the PGI, which is derived from the TTC and the maximum daily dose of the API.

Accuracy

Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol:

  • Prepare spiked samples of the API with 3-chloro-1-methyl-6-nitro-1H-indazole at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Calculate the percent recovery of the analyte at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a spiked sample at 100% of the specification level on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[16]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a spiked sample under each condition and assess the impact on chromatographic performance and quantitative results.

Self-Validation: A robust method will show minimal variation in results when subjected to these minor changes, ensuring its reliability in different laboratory environments.

Comparative Performance Data Summary

The table below summarizes the expected performance characteristics for two different LC-MS systems for the analysis of 3-chloro-1-methyl-6-nitro-1H-indazole.

Validation ParameterHPLC-QqQ SystemUHPLC-HRMS SystemAcceptance Criteria (Typical)
Specificity High (MRM transitions)Very High (High-resolution accurate mass)No interference at the retention time of the analyte
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Range LOQ - 1.5 ppmLOQ - 1.5 ppmCovers reporting level to 150% of specification
LOD ~0.05 ppm~0.03 ppm< LOQ
LOQ ~0.15 ppm~0.10 ppmAt or below the reporting threshold
Accuracy (% Recovery) 90 - 110%95 - 105%80 - 120% (for trace analysis)
Precision (RSD)
- Repeatability< 10%< 5%≤ 15%
- Intermediate Precision< 15%< 10%≤ 20%
Robustness PassesPassesSystem suitability criteria are met

Note: The values presented are illustrative and the actual performance will depend on the specific instrument, method conditions, and API matrix.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon one another to provide a comprehensive picture of the method's performance.

Validation Parameter Interdependence Interdependence of Analytical Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy underpins Precision Precision Linearity->Precision underpins Range->Accuracy tested across Range->Precision tested across LOQ LOQ Accuracy->LOQ must be accurate at LOQ LOD LOD Precision->LOD impacts calculation Precision->LOQ defines Robustness Robustness Robustness->Accuracy confirms reliability Robustness->Precision confirms reliability

Caption: Logical relationships between key analytical method validation parameters.

Conclusion

The validation of an LC-MS method for a potential genotoxic impurity such as 3-chloro-1-methyl-6-nitro-1H-indazole is a rigorous but essential process to ensure patient safety and meet regulatory expectations. Both Triple Quadrupole and High-Resolution Mass Spectrometry platforms, when properly validated, can serve as powerful tools for this purpose. The choice between them depends on the specific needs of the laboratory, with QqQ systems offering a robust solution for routine quantification and HRMS providing additional capabilities for identification and characterization.

By following the principles outlined in the ICH guidelines and applying a deep understanding of the causality behind experimental choices, researchers can develop and validate analytical methods that are not only compliant but also scientifically sound and reliable throughout the lifecycle of the pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring - Waters Corporation. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. [Link]

  • Guideline on the limits of genotoxic impurities | European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Questions and answers on the 'Guideline on the limits of genotoxic impurities' - gmp-compliance.org. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Genotoxic impurities in pharmaceutical products. [Link]

Sources

Validation

Benchmarking Cross-Coupling Yields: A Comprehensive Guide Using 3-Chloro-1-methyl-6-nitro-1H-indazole

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents. However, functionalizing the C3 position via cross-coupling is notoriously cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents. However, functionalizing the C3 position via cross-coupling is notoriously challenging when utilizing chloro-derivatives due to the high bond dissociation energy of the C–Cl bond. While bromo- and iodo-indazoles are more reactive, they are significantly more expensive, less stable, and less atom-economical.

This guide benchmarks the cross-coupling performance of 3-chloro-1-methyl-6-nitro-1H-indazole , demonstrating how strategic electronic activation and protecting group chemistry can transform a recalcitrant chloride into a highly efficient electrophile for library synthesis.

Mechanistic Rationale: The Power of Electronic Activation

To understand the experimental choices in our benchmarking protocols, we must analyze the causality at the catalytic level. The rate-limiting step in the Suzuki-Miyaura coupling of aryl chlorides is almost exclusively the oxidative addition of the Pd(0) catalyst into the C–Cl bond.

  • The 6-Nitro Effect : The strongly electron-withdrawing 6-nitro group depletes electron density from the indazole π -system. This increases the electrophilicity of the C3 carbon, drastically lowering the activation energy required for oxidative addition.

  • The 1-Methyl Advantage : Unprotected 1H-indazoles are prone to deprotonation under the basic conditions required for cross-coupling. The resulting anionic species can coordinate directly to the palladium center, poisoning the catalyst and halting the reaction (). The 1-methyl group eliminates this off-target coordination, ensuring high catalyst turnover.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by 6-NO2) Pd0->OxAdd Substrate Binding Substrate 3-Chloro-1-methyl-6-nitro-1H-indazole (Electrophile) Substrate->OxAdd Transmet Transmetalation (Ar-B(OH)2 + K3PO4) OxAdd->Transmet Base & Boronic Acid RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-1-methyl-6-nitro-1H-indazole RedElim->Product

Catalytic cycle highlighting the 6-nitro group's acceleration of the oxidative addition step.

Benchmarking Substrates and Catalyst Systems

To objectively evaluate 3-chloro-1-methyl-6-nitro-1H-indazole, we must compare it against alternative substrates and various catalytic systems. As demonstrated in high-throughput array formats (), the choice of ligand is paramount when dealing with heteroaryl chlorides.

Table 1: Substrate Reactivity Comparison

(Standardized Conditions: Pd2(dba)3/XPhos, K3PO4, 100 °C)

SubstrateCost/AvailabilityReactivity ProfileAvg. Yield (%)
3-Chloro-1H-indazoleLowPoor (Catalyst poisoning via N-H)< 10%
3-Bromo-1-methyl-1H-indazoleHighExcellent (Weak C-Br bond)> 90%
3-Chloro-1-methyl-6-nitro-1H-indazole Low High (Activated C-Cl bond) 85 - 88%
Table 2: Catalyst System Benchmarking

(Coupling 3-Chloro-1-methyl-6-nitro-1H-indazole with Phenylboronic Acid)

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
Pd(PPh3)4 (5 mol%)NoneNa2CO3Dioxane/H2O10024< 10%
Pd(dppf)Cl2 (5 mol%)NoneK2CO3Dioxane/H2O1001545%
Pd2(dba)3 (2 mol%)SPhos (4 mol%)K3PO4Dioxane/H2O1001582%
Pd2(dba)3 (2 mol%)XPhos (4 mol%)K3PO4Dioxane/H2O1001588%

Causality of Catalyst Choice: Traditional catalysts like Pd(PPh3)4 fail because the triphenylphosphine ligand is not electron-rich enough to force oxidative addition into the C–Cl bond. Buchwald ligands (XPhos, SPhos) feature an electron-rich dialkylbiaryl phosphine framework that stabilizes the Pd(0) state and accelerates oxidative addition, while their immense steric bulk forces the structural geometry necessary for rapid reductive elimination.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. It includes built-in visual and analytical checkpoints to ensure reproducibility and mechanistic integrity.

Step 1: Reagent Preparation & Assembly (Glovebox Recommended)

  • Action : In a dry reaction vial, combine 3-chloro-1-methyl-6-nitro-1H-indazole (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

  • Causality : K3PO4 is selected over weaker bases (like Na2CO3) because the highly basic phosphate anion accelerates the formation of the reactive palladium-hydroxo intermediate, which is essential for the transmetalation step.

Step 2: Solvent Addition and Degassing

  • Action : Add a degassed mixture of 1,4-Dioxane and H2O (5:1 v/v, 3.0 mL). Purge the vial with Argon for 5 minutes.

  • Causality : Water is a strict mechanistic requirement to dissolve the inorganic base and generate the Pd-OH species. Degassing is critical because oxygen will rapidly oxidize the electron-rich XPhos ligand and the active Pd(0) species to an inactive Pd(II) state.

  • Checkpoint : Observe a color shift from the deep purple/red of Pd2(dba)3 to a pale yellow/orange, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 3: Thermal Coupling

  • Action : Seal the vial and heat at 100 °C for 15 hours.

  • Checkpoint : Monitor via LC-MS at 254 nm. The 6-nitro group provides a strong UV chromophore, allowing for highly accurate integration of starting material consumption versus product formation.

Step 4: Workup and Isolation

  • Action : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Workflow Prep Glovebox Prep: Catalyst & Ligand Assembly Reaction Assembly: Substrate + Ar-B(OH)2 Prep->Assembly Solvent Solvent Addition: Dioxane/H2O (Degassed) Assembly->Solvent Reaction Thermal Coupling: 100 °C, 15 h Solvent->Reaction Analysis Yield Quantification: UPLC-MS / GC-FID Reaction->Analysis

High-throughput experimental workflow for benchmarking cross-coupling catalyst systems.

Alternative Cross-Coupling Strategies

While Suzuki-Miyaura is the benchmark for C–C bond formation, the activated nature of 3-chloro-1-methyl-6-nitro-1H-indazole allows for orthogonal reactivity:

  • Stille Coupling : For substrates where boronic acids are unstable, conversion of the 3-haloindazole to a trimethylstannane derivative followed by Stille coupling has been successfully employed to synthesize complex biindazolyl architectures ().

  • Buchwald-Hartwig Amination : The same electronic activation that facilitates C–C coupling makes this substrate highly amenable to C–N bond formation using primary and secondary amines, typically utilizing BrettPhos or RuPhos ligands to yield 3-aminoindazole derivatives.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2015.[Link]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry, 2011.[Link]

  • Synthetic Approaches to 3,3'-Biindolyl and 3,3'-Biindazolyl Derivatives. Heterocycles, 2014.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-chloro-1-methyl-6-nitro-1H-indazole for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 3-chloro-1-methyl-6-nitro-1H-indazole, demand a meticulous and informed approach. This guide provides essential, in-depth procedural guidance for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard Profile: A Precautionary Approach

To illustrate the potential risks, the table below summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous chemicals. This data underscores the critical need for cautious handling and adherence to stringent disposal protocols.

Hazard Category Potential Hazards Associated with Structurally Similar Compounds GHS Hazard Statement Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]H302, H312, H332
Skin Irritation Causes skin irritation.[4][5]H315
Eye Irritation Causes serious eye irritation.[4][5]H319
Environmental Hazard Toxic to aquatic life with long-lasting effects.[3]H411
Reactivity Nitroaromatic compounds can be reactive and potentially explosive under certain conditions.[6][7]-

This table is for illustrative purposes and is based on data for structurally related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The Core Principle of Disposal: High-Temperature Incineration

Due to its chemical structure—a chlorinated, nitro-substituted aromatic compound—3-chloro-1-methyl-6-nitro-1H-indazole is not suitable for drain or landfill disposal.[8][9] The presence of a halogen (chlorine) and a nitro group makes it a hazardous waste that is resistant to biodegradation.[2][9]

The recommended and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][10] This process effectively destroys the toxic organic structure, converting it into less harmful inorganic byproducts.[1] The incinerators are equipped with advanced emission control systems to neutralize acidic gases (such as hydrogen chloride) generated during combustion, preventing their release into the atmosphere.[1][10]

Step-by-Step Laboratory Disposal Protocol

Adherence to a strict, systematic protocol from the point of generation to the final pickup is crucial for safety and regulatory compliance. The following steps provide a clear workflow for managing 3-chloro-1-methyl-6-nitro-1H-indazole waste.

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions, complicate the disposal process, and increase costs.[1][6][7][11]

  • Isolate Halogenated Waste: 3-chloro-1-methyl-6-nitro-1H-indazole and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[1][11][12]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, strong acids, strong bases, or oxidizing agents.[1][7][13][14] Nitro compounds, in particular, can react violently with bases, amines, and metals.[7]

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Type: Use a chemically resistant container in good condition, with a tightly sealing screw cap.[12] Empty chemical bottles can be repurposed for waste collection, but the original label must be completely defaced or removed.[15]

  • Labeling: Accurate and thorough labeling is a regulatory requirement.[16] Before any waste is added, affix a hazardous waste tag to the container. The tag must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste 3-chloro-1-methyl-6-nitro-1H-indazole". Do not use abbreviations or chemical formulas.[12]

    • An accurate list of all contents, including any solvents used for rinsing, with estimated percentages.[11]

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Waste must be stored safely within the laboratory in a designated area.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[17]

  • Ventilation: Store the container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.

  • Container Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12][16]

Hazardous waste must be disposed of through a licensed and approved waste management contractor.[18]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve contacting the EHS department or using an online portal.[19]

  • Timely Removal: Do not allow hazardous waste to accumulate in the laboratory for extended periods. Adhere to your institution's and local regulations regarding maximum accumulation times.

Disposal Workflow Diagram

The following diagram outlines the key decision points and procedural flow for the proper disposal of 3-chloro-1-methyl-6-nitro-1H-indazole.

G cluster_0 Start: Waste Generation cluster_1 Segregation & Collection cluster_2 Safe Storage in Lab cluster_3 Final Disposal start Generate 3-chloro-1-methyl-6-nitro-1H-indazole Waste segregate Isolate in 'Halogenated Organic Waste' Container start->segregate label_container Affix Hazardous Waste Tag with Full Chemical Name segregate->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store containment Use Secondary Containment store->containment closed Keep Container Tightly Closed containment->closed request_pickup Request Pickup via Institutional EHS Procedures closed->request_pickup disposal_contractor Licensed Contractor Transports to Facility request_pickup->disposal_contractor incineration High-Temperature Incineration disposal_contractor->incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-methyl-6-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-chloro-1-methyl-6-nitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.